molecular formula C23H19ClN2O3 B11068114 N-benzyl-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-benzyl-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11068114
M. Wt: 406.9 g/mol
InChI Key: DMBBDKYLEABGHT-UHFFFAOYSA-N
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Description

N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-chlorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-1-(4-CHLOROPHENYL)-N-ISOPROPYLMETHANESULFONAMIDE: Shares structural similarities but differs in functional groups.

    3-AMINO-N-BENZYL-1-ARYL-1H-BENZO[F]CHROMENE-2-CARBOXAMIDE: Another related compound with a different core structure.

Uniqueness

N-BENZYL-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific quinoline core and the presence of both benzyl and chlorophenyl groups

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c24-16-9-11-17(12-10-16)26-20-7-4-8-21(27)18(20)13-19(23(26)29)22(28)25-14-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8,14H2,(H,25,28)

InChI Key

DMBBDKYLEABGHT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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